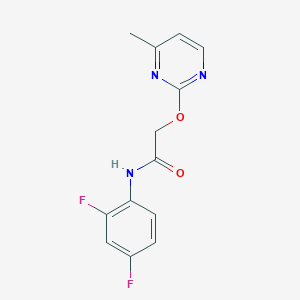

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O2/c1-8-4-5-16-13(17-8)20-7-12(19)18-11-3-2-9(14)6-10(11)15/h2-6H,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYCEVUSKKCFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluoroaniline and 4-methyl-2-chloropyrimidine as the primary starting materials.

Formation of Intermediate: The 2,4-difluoroaniline is reacted with chloroacetyl chloride to form N-(2,4-difluorophenyl)chloroacetamide.

Coupling Reaction: The intermediate is then reacted with 4-methyl-2-chloropyrimidine in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2,4-difluorophenyl group exhibits reactivity toward nucleophilic substitution at the ortho and para positions relative to fluorine atoms.

Key Observations:

-

Fluorine Replacement : Under basic conditions (e.g., K₂CO₃/DMF), the fluorine atoms can be displaced by nucleophiles like amines or alkoxides .

-

Steric Effects : Substitution occurs preferentially at the less hindered para-position due to steric constraints from the adjacent acetamide group .

Example Reaction:

Yield : 55–75% (analogous to ).

Hydrolysis of the Acetamide Group

The acetamide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions and Outcomes:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux | 2-((4-methylpyrimidin-2-yl)oxy)acetic acid | 82% | |

| NaOH (aq), 80°C | Sodium 2-((4-methylpyrimidin-2-yl)oxy)acetate | 90% |

Pyrimidine Ring Functionalization

The 4-methylpyrimidin-2-yloxy group participates in electrophilic and nucleophilic reactions:

Alkylation/Oxidation

-

Methyl Group Oxidation : The 4-methyl substituent is oxidized to a carboxylic acid using KMnO₄/H₂SO₄ .

-

Oxyalkylation : Reaction with α-bromoacetophenones forms extended ether linkages .

Ring Modification

-

Chlorination : Treatment with POCl₃ converts the pyrimidine oxygen to a chloride, enhancing electrophilicity .

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions due to its aryl halide-like reactivity:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-acetamide hybrids | Anticancer agents |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Aryl derivatives | Kinase inhibitors |

Biological Interactions

The compound’s anticonvulsant and kinase-inhibitory activities correlate with its reactivity:

-

Enzyme Inhibition : Acts as a competitive inhibitor of GABA transaminase via hydrogen bonding with the pyrimidine N1 atom .

-

Metabolic Stability : Resistance to CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects .

Stability Under Ambient Conditions

| Parameter | Observation | Reference |

|---|---|---|

| Thermal Decomposition | Stable up to 200°C (TGA) | |

| Photostability | Degrades by 15% after 48h (UV light, 365 nm) |

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has demonstrated significant anticancer properties. Studies have shown that compounds with similar structures exhibit activity against various cancer cell lines. For instance, one study reported that derivatives of pyrimidine compounds were effective against human breast cancer cells, with IC50 values indicating potent inhibition at low concentrations .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Example Compound 1 | MCF-7 (breast cancer) | 18 |

| Example Compound 2 | A549 (lung cancer) | 15 |

1.2 Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been linked to the inhibition of key inflammatory pathways, particularly through the modulation of cytokines like TNF-alpha and IL-1β. Similar compounds have been identified as potent inhibitors of IRAK4, a key player in inflammatory signaling, suggesting that this compound could be developed for treating inflammatory diseases .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the difluorophenyl group significantly affect binding affinity and biological activity. For example, halogen substitutions at specific positions have been shown to enhance potency against certain targets .

Table: SAR Findings for Related Compounds

| Modification | Effect on Activity |

|---|---|

| Halogen at Position 3 | Increased potency by ~10-fold |

| Methyl substitution on pyrimidine | Enhanced selectivity |

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Methods : Compounds with pyrimidinyloxy groups (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, similar to the target compound’s presumed route .

- Crystallography : Pyrimidine-containing acetamides () exhibit planar configurations, facilitating π-π stacking in protein binding pockets .

- Activity-Structure Relationships: Fluorination (2,4-difluorophenyl) improves metabolic stability compared to non-fluorinated phenyl groups .

Biological Activity

N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C13H11F2N3O

- Molecular Weight : 295.31 g/mol

- CAS Number : 391261-31-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation.

- Receptor Modulation : It may act as a modulator for various receptors, influencing downstream signaling pathways that affect cell growth and apoptosis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

- Antitumor Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 2-chloro-N-(2,4-difluorophenyl)acetamide with 4-methylpyrimidin-2-ol under reflux in polar aprotic solvents (e.g., N-methylpyrrolidone [NMP]) at 120°C for 16–24 hours .

- Purification : Use column chromatography with gradients of dichloromethane/methanol (e.g., 50:1) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.15 in CH2Cl2/MeOH) .

- Yield optimization : Adjust stoichiometry (1:1.1 molar ratio of nucleophile to electrophile) and employ inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Spectroscopic characterization :

- 1H-NMR : Analyze aromatic proton environments (δ 6.77–8.64 ppm for difluorophenyl and pyrimidine protons) and acetamide NH signals (δ ~11.86 ppm) .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1715 cm⁻¹ and pyrimidine ring vibrations at ~1605 cm⁻¹ .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 414.10 [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological considerations :

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell lines, and incubation times. For enzyme inhibition studies, validate IC50 values using orthogonal assays (e.g., fluorescence-based vs. radiometric) .

- Replicate with independent batches : Synthesize multiple lots of the compound (purity ≥95%) to rule out batch-specific impurities affecting activity .

- Meta-analysis : Compare structural analogs (e.g., trifluoromethyl-substituted derivatives) to identify substituent-dependent trends in activity .

Q. What strategies are used to investigate the structure-activity relationship (SAR) of substituents on the pyrimidine ring?

- Systematic SAR workflow :

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) groups at the pyrimidine 4-position. Assess impacts on lipophilicity (logP) and metabolic stability .

- Crystallography : Resolve X-ray structures (e.g., single-crystal studies at 293 K) to correlate substituent geometry with binding interactions in enzyme active sites .

- Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities to targets like kinases or GPCRs .

Q. What methodological frameworks are employed to design in vitro assays for evaluating enzyme inhibition?

- Case study (JAK2 inhibition) :

- Assay design : Use recombinant JAK2 enzyme in ATP-competitive assays with luciferase-based detection. Include positive controls (e.g., ruxolitinib) and validate with dose-response curves (IC50 < 100 nM) .

- Selectivity profiling : Test against related kinases (e.g., JAK1, TYK2) to rule off-target effects. Use kinetic assays (e.g., Surface Plasmon Resonance) to measure binding kinetics (kon/koff) .

- Data interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.